15-Bromopentadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

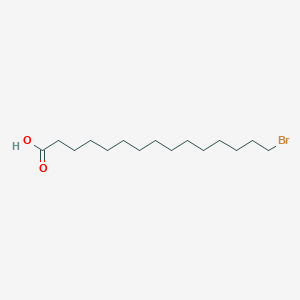

Structure

2D Structure

Properties

IUPAC Name |

15-bromopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLACPKKVZSLCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338981 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-59-2 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 15-Bromopentadecanoic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a synthetic, long-chain fatty acid that has garnered interest in various scientific disciplines, particularly in the study of lipid metabolism and as a precursor in the synthesis of novel compounds. Its structure, featuring a fifteen-carbon backbone with a terminal carboxylic acid and a bromine atom at the ω-position, imparts unique chemical properties that make it a valuable tool in biomedical research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, complete with experimental protocols and data presented for clarity and practical use.

Chemical Structure and Properties

This compound is a saturated fatty acid derivative. The presence of the terminal bromine atom provides a reactive handle for further chemical modifications and a useful probe for various analytical techniques.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 15-Bromo-pentadecanoic acid |

| CAS Number | 56523-59-2[1] |

| Molecular Formula | C₁₅H₂₉BrO₂[1] |

| Molecular Weight | 321.29 g/mol [1] |

| Appearance | Solid |

| Melting Point | 68-71 °C |

| Boiling Point | 214-217 °C at 1 mmHg |

| Solubility | Soluble in organic solvents like chloroform and methanol. |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the protons in the long alkyl chain. Key expected chemical shifts are:

-

A triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

A triplet at approximately 2.35 ppm for the two protons on the carbon alpha to the carboxylic acid group (-CH₂COOH).

-

A broad multiplet between 1.2 and 1.7 ppm for the remaining methylene protons in the alkyl chain.

-

A broad singlet for the carboxylic acid proton (-COOH) typically downfield, above 10 ppm, though its position is concentration and solvent dependent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide information about each carbon atom in the molecule. Expected chemical shifts include:

-

A signal for the carboxylic acid carbon (-COOH) in the range of 175-185 ppm.

-

A signal for the carbon attached to the bromine atom (-CH₂Br) around 33-34 ppm.

-

A series of signals for the methylene carbons (-CH₂-) in the alkyl chain, typically between 24 and 34 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum would display characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group around 1710 cm⁻¹.

-

C-H stretching bands for the alkyl chain between 2850 and 2960 cm⁻¹.

-

A C-Br stretching band in the fingerprint region, typically between 500 and 600 cm⁻¹.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 15-hydroxypentadecanoic acid.[3]

Workflow for the Synthesis of this compound

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15-hydroxypentadecanoic acid.

-

Addition of Reagents: To the flask, add a solution of hydrobromic acid in acetic acid, followed by the slow, careful addition of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The product, this compound, should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid.

-

Purification: Purify the crude product by recrystallization.[4][5] Dissolve the solid in a minimal amount of a hot solvent mixture, such as aqueous ethanol or aqueous acetic acid.[4] Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and FTIR spectroscopy.

Cellular Fatty Acid Uptake Assay

This compound can be used as a tracer to study the uptake of long-chain fatty acids into cells. This often involves radiolabeling the compound or using it in competition assays with a labeled fatty acid.

Workflow for a Cellular Fatty Acid Uptake Assay

References

- 1. 56523-59-2|this compound|BLD Pharm [bldpharm.com]

- 2. ocr.org.uk [ocr.org.uk]

- 3. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 4. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Physical and chemical characteristics of 15-Bromopentadecanoic acid

An In-depth Technical Guide to 15-Bromopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, brominated long-chain fatty acid that serves as a valuable tool in biomedical research and synthetic chemistry. Its structure, featuring a fifteen-carbon backbone, a terminal carboxylic acid, and a bromine atom at the ω-15 position, allows it to be utilized as a metabolic probe to investigate fatty acid uptake, transport, and oxidation.[] The bromine atom provides a unique handle for detection and modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in scientific research.

Physicochemical Characteristics

This compound is a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 56523-59-2 | [3][4][5] |

| Molecular Formula | C₁₅H₂₉BrO₂ | [3][5] |

| Molecular Weight | 321.29 g/mol | [3][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 66-69 °C | [2][5] |

| Boiling Point | 409.4 °C at 760 mmHg | [5] |

| Density | 1.131 g/cm³ | [5] |

| pKa (Predicted) | 4.78 ± 0.10 | [2][5] |

Table 2: Solubility and Spectral Data

| Property | Description |

| Solubility | While specific solubility data for this compound is not readily available, its parent compound, pentadecanoic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] It is expected that this compound exhibits similar solubility characteristics. |

| ¹H NMR | Expected chemical shifts (CDCl₃, ppm): δ 10-12 (broad s, 1H, -COOH), 3.40 (t, 2H, -CH₂Br), 2.35 (t, 2H, -CH₂COOH), 1.85 (quintet, 2H, -CH₂CH₂Br), 1.63 (quintet, 2H, -CH₂CH₂COOH), 1.25 (broad s, 20H, -(CH₂)₁₀-).[7][8][9][10] |

| ¹³C NMR | Expected chemical shifts (CDCl₃, ppm): δ 179-181 (-COOH), 34 (-CH₂COOH), 33-34 (-CH₂Br), 24-32 (alkyl chain carbons).[11][12][13][14][15] |

| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2850-3000 (C-H stretch), 1710 (strong, C=O stretch of carboxylic acid), 1210-1320 (C-O stretch), 640-660 (C-Br stretch).[16][17][18][19][20] |

Chemical Reactivity and Stability

This compound exhibits reactivity typical of both a carboxylic acid and a terminal alkyl bromide. The carboxylic acid group can undergo esterification, conversion to an acyl chloride, or reduction. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, or elimination reactions.

Stability: The compound is stable under normal laboratory conditions but should be stored in a dry environment.[2] It is incompatible with strong bases, oxidizing agents, and reducing agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from its corresponding hydroxyl precursor, 15-hydroxypentadecanoic acid.[2][21]

Materials:

-

15-Hydroxypentadecanoic acid

-

48% Hydrobromic acid in acetic acid

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

Place 15-hydroxypentadecanoic acid into a round-bottom flask equipped with a stir bar.

-

Add a 5-fold molar excess of 48% hydrobromic acid in acetic acid to the flask.

-

While stirring, slowly add concentrated sulfuric acid to the mixture at room temperature. The amount of sulfuric acid should be approximately 1.5 times the mass of the starting hydroxypentadecanoic acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux for approximately 5-10 hours.[21]

-

After reflux, allow the mixture to cool to room temperature.

-

The product, this compound, can be isolated by extraction with an organic solvent followed by washing and drying.

Purification

The crude product can be purified by recrystallization.

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or acetone/hexane, can be effective.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC): For GC analysis, the carboxylic acid is usually derivatized to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester).[22][23][24]

-

Derivatization (Transesterification): The acid is reacted with methanol in the presence of an acid or base catalyst.

-

Analysis: The resulting FAME is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or mass spectrometer (MS) can be used for detection and quantification.[22][23]

High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the underivatized acid.

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a low wavelength (around 210 nm) or mass spectrometry can be employed.

Applications in Research

Metabolic Tracer

This compound can be used as a tracer to study fatty acid metabolism.[] Cells can take up this fatty acid and incorporate it into their lipid pools. The bromine atom allows for its detection and tracking using techniques like mass spectrometry or X-ray fluorescence, providing insights into fatty acid uptake, transport, and oxidation pathways.[]

Synthetic Building Block

The terminal bromine atom serves as a reactive site for nucleophilic substitution, making this compound a useful precursor for the synthesis of various long-chain functionalized molecules, such as surfactants and other specialty materials.[5]

Potential Biological Signaling

While specific signaling pathways for this compound are not well-defined, as a long-chain fatty acid, it has the potential to interact with pathways that are known to be regulated by fatty acids. Long-chain fatty acids can act as signaling molecules by binding to membrane receptors such as CD36 and G protein-coupled receptors (GPCRs) like FFAR1 and FFAR4.[25][26] These interactions can initiate downstream signaling cascades that influence nutrient metabolism, inflammation, and other cellular processes.[25][26][27] Once inside the cell, it can be activated to its acyl-CoA derivative and enter metabolic pathways like β-oxidation for energy production.[28][29]

Safety and Handling

Hazard Identification: this compound may cause skin, eye, and respiratory system irritation.[5] Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[30] Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[30]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The detailed information on its properties, synthesis, and potential applications should facilitate its effective use in scientific investigation.

References

- 2. This compound | 56523-59-2 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C15H29BrO2 | CID 552296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 56523-59-2,this compound | lookchem [lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. web.pdx.edu [web.pdx.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 22. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 23. m.youtube.com [m.youtube.com]

- 24. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 25. annualreviews.org [annualreviews.org]

- 26. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 29. mdpi.com [mdpi.com]

- 30. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 15-Bromopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 15-bromopentadecanoic acid, a valuable long-chain fatty acid analog. This document details established methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the reaction processes. The information is curated to assist researchers in the effective planning and execution of the synthesis of this important chemical intermediate.

Synthesis via Nucleophilic Substitution of 15-Hydroxypentadecanoic Acid

The most direct and commonly employed method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 15-hydroxypentadecanoic acid using a bromine source, typically hydrobromic acid. This reaction is often carried out in the presence of a catalyst, such as a strong acid, and a solvent like glacial acetic acid to facilitate the reaction.

Reaction Principle

The synthesis proceeds via an SN2-type reaction mechanism. The acidic environment protonates the hydroxyl group of 15-hydroxypentadecanoic acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the terminal carbon and displacing the water molecule to form the desired this compound.

Experimental Protocol

The following protocol is a generalized procedure based on established methods.[1]

Materials:

-

15-Hydroxypentadecanoic acid

-

48% Hydrobromic acid

-

Glacial acetic acid

-

Concentrated sulfuric acid (optional, as a catalyst)

-

Toluene or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane or petroleum ether (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15-hydroxypentadecanoic acid in a mixture of hydrobromic acid and glacial acetic acid.

-

Optionally, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for the specified reaction time (see Table 1). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel and add water to dilute the acids.

-

Extract the aqueous layer with an organic solvent such as toluene or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent, such as hexane or petroleum ether, to yield the pure this compound as a white solid.

Quantitative Data

The following table summarizes quantitative data from various reported syntheses.[1]

| Starting Material (15-hydroxypentadecanoic acid) | Hydrobromic Acid (48%) | Glacial Acetic Acid | Reaction Time (hours) | Reaction Temperature | Product (this compound) | Yield |

| 6.4 g | 400 mL | 500 mL | 5 | Reflux | 6 g | ~84% |

| 7 g | 200 mL | 300 mL | 10 | Reflux | 8 g | ~102% (Note: Yields over 100% may indicate impurities) |

| 40 g | 1000 mL | 1000 mL | 15 | Reflux | 46 g | ~103% (Note: Yields over 100% may indicate impurities) |

Workflow Diagram

Caption: Synthesis of this compound via Nucleophilic Substitution.

Synthesis via the Hunsdiecker Reaction

An alternative pathway to this compound involves the Hunsdiecker reaction, a decarboxylative bromination of a carboxylic acid. This method would start from a 16-carbon dicarboxylic acid, such as hexadecanedioic acid, or a protected derivative thereof.

Reaction Principle

The Hunsdiecker reaction typically involves the reaction of the silver salt of a carboxylic acid with bromine. The reaction proceeds through a radical mechanism, where the silver carboxylate is converted to an acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage and decarboxylation to form an alkyl radical, which subsequently reacts with a bromine radical to form the final alkyl bromide. This results in a product with one less carbon atom than the starting carboxylic acid.

Experimental Protocol (Proposed)

Step 1: Monomethyl esterification of Hexadecanedioic Acid

-

React hexadecanedioic acid with a limited amount of methanol in the presence of an acid catalyst to preferentially form the monomethyl ester.

-

Purify the resulting monomethyl hexadecanedioate from the starting diacid and the dimethyl ester by chromatography.

Step 2: Hunsdiecker Reaction

-

Prepare the silver salt of monomethyl hexadecanedioate by reacting it with silver oxide.

-

Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

-

Slowly add a solution of bromine in carbon tetrachloride to the suspension while stirring and protecting from light.

-

Reflux the mixture until the reaction is complete (disappearance of the silver salt).

-

Filter the reaction mixture to remove silver bromide.

-

Wash the filtrate with sodium thiosulfate solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude methyl 15-bromopentadecanoate.

Step 3: Hydrolysis

-

Hydrolyze the methyl ester of the crude product using standard acidic or basic conditions to yield this compound.

-

Purify the final product by recrystallization.

Workflow Diagram

Caption: Proposed Hunsdiecker Reaction Pathway for this compound.

Conclusion

This guide has outlined two principal synthetic routes to this compound. The nucleophilic substitution of 15-hydroxypentadecanoic acid is a well-documented and high-yielding method, making it the preferred choice for many applications. The Hunsdiecker reaction presents a viable alternative, particularly if the C16 dicarboxylic acid is a more accessible starting material. The selection of the optimal pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. The provided protocols and data serve as a valuable resource for chemists in the synthesis of this important long-chain functionalized fatty acid.

References

An In-depth Technical Guide to 15-Bromopentadecanoic Acid (CAS 56523-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid, identified by the CAS number 56523-59-2, is a synthetic, brominated long-chain fatty acid. Its structure, featuring a fifteen-carbon backbone with a terminal carboxylic acid group and a bromine atom at the ω-position, makes it a valuable tool in various fields of biomedical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, biological applications, and associated hazards. Its utility as a metabolic tracer, an enzyme substrate probe, in biomedical imaging, and as a linker in Proteolysis Targeting Chimeras (PROTACs) underscores its importance in studying lipid metabolism and developing novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 56523-59-2 | |

| Molecular Formula | C₁₅H₂₉BrO₂ | |

| Molecular Weight | 321.29 g/mol | |

| Melting Point | 66-69 °C | |

| Boiling Point | 409.4 °C at 760 mmHg | |

| Appearance | White to off-white solid | |

| Storage Temperature | Room Temperature (in a dry, sealed container) |

Synthesis and Analytical Methods

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 15-hydroxypentadecanoic acid. The following protocol is based on established chemical principles.

Materials:

-

15-hydroxypentadecanoic acid

-

Hydrobromic acid (48% in acetic acid)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 15-hydroxypentadecanoic acid in a solution of 48% hydrobromic acid in acetic acid.

-

Slowly add concentrated sulfuric acid to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain for several hours to ensure complete conversion.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods

The characterization and quantification of this compound can be achieved using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the quantification of fatty acids. For analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as a methyl ester (FAME).

Experimental Protocol: GC-MS Analysis (Adapted for this compound)

-

Derivatization: Convert this compound to its methyl ester by reacting with a methylating agent (e.g., BF₃ in methanol or acidic methanol).

-

Extraction: Extract the resulting FAME into an organic solvent like hexane.

-

GC Separation: Inject the sample onto a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to ramp up to achieve separation based on boiling point and polarity.

-

MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer. The mass spectrum of 15-bromopentadecanoate methyl ester will show a characteristic fragmentation pattern, including a molecular ion peak, which can be used for identification and quantification.

Other Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and quantification of the compound, often coupled with a mass spectrometer (LC-MS) for enhanced specificity.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to the naturally occurring odd-chain fatty acid, pentadecanoic acid (C15:0), provides strong indications of its potential biological activities and mechanisms of action.

Anticancer Properties: Research on pentadecanoic acid suggests it possesses anticancer properties. One proposed mechanism is the inhibition of glucose uptake in cancer cells. Furthermore, studies on similar compounds point towards the involvement of the JAK/STAT3 signaling pathway . Inhibition of this pathway can lead to reduced cancer cell proliferation, survival, and metastasis. This compound may also function as a histone deacetylase 6 (HDAC6) inhibitor , which can influence gene expression and induce cell cycle arrest and apoptosis in cancer cells.

Metabolic Regulation: Pentadecanoic acid is known to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) . The AMPK/mTOR pathway is a central regulator of cellular metabolism and growth. Activation of AMPK promotes catabolic processes like fatty acid oxidation, while inhibition of mTOR suppresses anabolic processes, including protein and lipid synthesis. As a fatty acid analog, this compound is a valuable tool for studying these metabolic pathways.

Hazards and Safety Information

Based on available Safety Data Sheets (SDS), this compound is considered to have the following hazards. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.

| Hazard | Description |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a versatile research chemical with significant applications in the study of lipid metabolism and as a potential component in the development of novel therapeutics. Its well-defined chemical and physical properties, along with established synthesis and analytical methods, make it an accessible tool for the scientific community. While its biological activities are still under investigation, its structural similarity to pentadecanoic acid suggests its involvement in key metabolic and signaling pathways with implications for cancer and metabolic diseases. As with any chemical, proper handling and safety precautions are essential when working with this compound. This guide serves as a foundational resource for researchers and professionals seeking to utilize this compound in their work.

15-Bromopentadecanoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Bromopentadecanoic acid is a bifunctional long-chain fatty acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for orthogonal functionalization, making it an ideal starting material for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its bifunctional nature, possessing both a nucleophilic carboxylate (upon deprotonation) and an electrophilic alkyl bromide, dictates its reactivity and utility in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 321.30 g/mol | --INVALID-LINK-- |

| Melting Point | 66-69 °C | --INVALID-LINK-- |

| Boiling Point | 409.4 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage | Sealed in dry, Room Temperature | --INVALID-LINK-- |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 15-hydroxypentadecanoic acid.

Experimental Protocol: Synthesis from 15-Hydroxypentadecanoic Acid[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 15-hydroxypentadecanoic acid (1.0 eq) in a mixture of 48% hydrobromic acid (excess) and glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 10-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

A representative workflow for the synthesis of this compound.

Caption: Synthetic route to this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile precursor for a wide range of organic molecules. The carboxylic acid can undergo esterification, amidation, and reduction, while the alkyl bromide is amenable to nucleophilic substitution and coupling reactions.

Synthesis of Macrocyclic Lactones (Thibetolide)

This compound is a key precursor in the synthesis of macrocyclic lactones, such as Thibetolide (pentadecanolide), a valuable fragrance ingredient. The synthesis involves an intramolecular cyclization.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a large volume of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Cyclization: Add a base, such as potassium carbonate (excess), and a catalytic amount of iodine. Heat the mixture to around 80-120 °C for 6-10 hours. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield Thibetolide.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | K₂CO₃, I₂ (cat.) | DMSO | 80-120 | 6-10 | ~60-70 |

A generalized pathway for the synthesis of Thibetolide.

Caption: Intramolecular cyclization to form Thibetolide.

Synthesis of Radiolabeled PET Tracers

This compound and its derivatives are used in the synthesis of radiolabeled fatty acids for positron emission tomography (PET) imaging, particularly for studying myocardial metabolism.[1][2]

This multi-step synthesis involves the initial protection of the carboxylic acid, followed by a Suzuki coupling to introduce an aryl group, and subsequent modifications to incorporate the radioisotope.

Workflow for the synthesis of a radiolabeled PET tracer.

Caption: Multi-step synthesis of a PET tracer.

-

Reaction Setup: Dissolve this compound (1.0 eq) in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 15-bromopentadecanoate.

Synthesis of ω-Functionalized Fatty Acids

The terminal bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups at the ω-position.

15-Aminopentadecanoic acid is a precursor for the synthesis of polyamides like Nylon-15.

-

Azide Substitution: Dissolve this compound (1.0 eq) in a suitable solvent like DMF. Add sodium azide (NaN₃, excess) and heat the mixture (e.g., 60-80 °C) for several hours. After cooling, the reaction mixture is worked up by pouring into water and extracting the product.

-

Reduction: The resulting 15-azidopentadecanoic acid is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄) followed by an acidic workup.

| Step | Reagents | Solvent | Temperature (°C) |

| 1. Azidation | NaN₃ | DMF | 60-80 |

| 2. Reduction | H₂, Pd/C or LiAlH₄ | Various | Room Temp. to Reflux |

-

Alkoxide Formation: Prepare the desired alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF).

-

Etherification: Add a solution of this compound (or its ester for better solubility and to avoid reaction with the base) in an anhydrous solvent to the alkoxide solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. If the ester was used, it can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. Purification is achieved by chromatography or recrystallization.

Potential Application in Polymer Synthesis

Through conversion to 15-aminopentadecanoic acid, this compound serves as an indirect monomer for the synthesis of polyamide-15 (Nylon-15). The polymerization of ω-amino acids can be achieved through melt polycondensation.

Logical relationship for the synthesis of Polyamide-15.

References

- 1. Preparation and evaluation of 99mTc(CO)3-labeled pentadecanoic acid derivative and its suspension in lipiodol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Role of brominated fatty acids in lipid metabolism studies

An In-depth Technical Guide on the Role of Brominated Fatty Acids in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated fatty acids (BFAs) are valuable tools in the study of lipid metabolism, serving as probes and inhibitors to elucidate complex cellular processes. Their utility stems from the bromine atom's ability to alter the fatty acid's metabolic fate and reactivity, allowing researchers to trace fatty acid uptake, investigate enzyme function, and modulate signaling pathways. This guide provides a comprehensive overview of the applications of BFAs in lipid metabolism research, with a focus on experimental design and data interpretation.

The most commonly utilized BFA is 2-bromopalmitate (2-BP), a non-selective inhibitor of lipid metabolism.[1] It has been instrumental in understanding protein S-palmitoylation, a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues, affecting protein hydrophobicity, stability, and localization.[1] BFAs are also employed as tracers in fatty acid uptake and trafficking studies.[2][3] Furthermore, brominated lipids can be used as contrast probes in advanced imaging techniques like cryo-electron microscopy to investigate membrane structure.[4][5]

Mechanisms of Action

The primary mechanism by which BFAs exert their effects is through the inhibition of enzymes involved in lipid metabolism. This inhibition can be both competitive and non-competitive, and in some cases, irreversible.

Inhibition of Protein Palmitoylation and De-palmitoylation

2-BP is a widely used inhibitor of protein S-palmitoylation.[6][7] Inside the cell, 2-BP is converted to 2-bromopalmitoyl-CoA (2-BP-CoA), a non-metabolizable molecule that enhances its inhibitory potency.[1][6] 2-BP and 2-BP-CoA can directly label and inhibit DHHC palmitoyl acyl transferases (PATs), the enzymes that catalyze palmitoylation.[1][8] This leads to a general reduction in protein palmitoylation rather than selectively targeting specific proteins.[6][7]

Interestingly, 2-BP also inhibits the reverse reaction, de-palmitoylation, which is catalyzed by acyl-protein thioesterases (APTs).[6][7] Studies have shown that 2-BP inhibits human APT1 and APT2 through an uncompetitive mechanism.[6][7] This dual inhibition of both palmitoylation and de-palmitoylation makes 2-BP a potent tool for studying the overall impact of this dynamic post-translational modification on cellular processes.

Promiscuous Inhibition of Membrane-Bound Enzymes

Research has revealed that 2-BP and its CoA derivative are promiscuous inhibitors of various membrane-bound enzymes, not limited to those involved in palmitoylation.[8][9] This includes enzymes involved in triacylglycerol biosynthesis, such as mono- and diacylglycerol acyltransferases, as well as fatty acid CoA ligase.[9] The inhibitory effect appears to be dependent on the concentration of the brominated compound within the cell membrane.[9] This broad reactivity underscores the importance of careful experimental design and interpretation when using 2-BP to avoid attributing observed effects solely to the inhibition of palmitoylation.

Applications in Lipid Metabolism Research

The unique properties of BFAs have led to their application in a variety of research areas within lipid metabolism.

Fatty Acid Uptake and Trafficking Tracers

Radiolabeled BFAs, such as [9,10-³H]-(R)-2-bromopalmitate ([³H]-BROMO), are used as tracers to study long-chain fatty acid (LCFA) uptake and trafficking in vivo.[2][3] These analogues are taken up by tissues similarly to native fatty acids.[2][3] However, once inside the cell, they are not readily metabolized through β-oxidation and become trapped, allowing for the measurement of tissue-specific fatty acid uptake.[2][3]

Studying the Role of Protein Palmitoylation

By inhibiting protein palmitoylation, 2-BP has been instrumental in uncovering the role of this modification in a multitude of cellular functions. For example, inhibiting palmitoylation can affect the membrane localization and signaling of proteins like Ras.[10] It has also been shown to influence cell proliferation, senescence, and the DNA damage response.[10][11]

Investigation of Lipid Storage and Myopathy

The consumption of brominated vegetable oils (BVOs) has been linked to lipid accumulation in skeletal muscle and heart tissue, leading to a condition known as lipid storage myopathy.[12][13] Studies in animal models have shown that BVOs can inhibit multiple enzymes involved in β-oxidation, with a significant reduction in 3-ketoacyl-CoA thiolase activity.[13] These findings highlight the potential toxic effects of excessive BFA consumption.[14]

Quantitative Data from BFA Studies

The following tables summarize quantitative data from studies utilizing brominated fatty acids.

Table 1: Inhibition of Acyl-Protein Thioesterase (APT1) by 2-Bromopalmitate

| Substrate Concentration (µM) | APT1 Activity (-2-BP) (µM/min) | APT1 Activity (+50 µM 2-BP) (µM/min) |

| 5 | 0.10 | 0.05 |

| 10 | 0.18 | 0.09 |

| 20 | 0.30 | 0.15 |

| 40 | 0.45 | 0.22 |

| 80 | 0.60 | 0.30 |

Data adapted from in vitro assays with recombinant human APT1.[7]

Table 2: Effect of 2-Bromopalmitate on Fadu Cell Viability and Proliferation

| 2-BP Concentration (µM) | Cell Viability (MTT Assay, 72h) (% of Control) | BrdU Positive Cells (48h) (% of Control) |

| 0 (Control) | 100 | 100 |

| 12.5 | ~85 | Not Reported |

| 25 | ~70 | Not Reported |

| 50 | ~50 | ~40 |

| 100 | ~30 | Not Reported |

Data adapted from studies on human hypopharyngeal squamous cell carcinoma (Fadu) cells.[10]

Table 3: Tissue Distribution of Brominated Fatty Acids in Rats Fed Brominated Vegetable Oils

| Tissue | Dibromostearic Acid (DBS) | Tetrabromostearic Acid (TBS) |

| Liver | Present | Present |

| Heart | Present | Present |

| Adipose Tissue | Present | Present |

| Blood | Not Detected | Not Detected |

| Feces | Significant Quantities | Significant Quantities |

Data from rats dosed orally with brominated olive oil or brominated sesame oil.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of BFAs in research.

Protocol 1: Inhibition of Protein Palmitoylation in Cell Culture using 2-Bromopalmitate

This protocol provides a general guideline for treating adherent mammalian cells with 2-BP to inhibit protein palmitoylation.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

2-Bromopalmitate (2-BP)

-

Ethanol (EtOH) or Dimethyl sulfoxide (DMSO) for stock solution

-

Multi-well cell culture plates

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-BP (e.g., 10-50 mM) in EtOH or DMSO.[11] Store aliquots at -20°C.

-

Cell Seeding: Seed cells in multi-well plates to achieve 60-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the 2-BP stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final solvent concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Aspirate the old medium and replace it with the medium containing the desired concentration of 2-BP or the vehicle control. Treatment times can vary from a few hours to overnight, depending on the experimental goals.[16] For example, a 24-hour treatment with 10, 25, or 50 µM 2-BP can be used to study effects on cell senescence.[11]

-

Downstream Analysis: Following treatment, cells can be harvested for various analyses, such as western blotting to assess protein expression, acyl-biotinyl exchange (ABE) assay to measure protein palmitoylation, or cell viability and proliferation assays.[10]

Protocol 2: Acyl-Biotinyl Exchange (ABE) Assay for Detecting Protein Palmitoylation

The ABE assay is a common method to detect changes in protein palmitoylation levels following 2-BP treatment.

Materials:

-

Cell lysate from control and 2-BP-treated cells

-

Lysis buffer

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Biotin-BMCC

-

Streptavidin-agarose beads

-

Antibody against the protein of interest

Procedure:

-

Lysate Preparation: Lyse cells and block free sulfhydryl groups by incubating the protein samples with NEM.[10]

-

Immunoprecipitation: Immunoprecipitate the protein of interest using a specific antibody.

-

Thioester Cleavage and Biotinylation: Treat the purified samples with or without hydroxylamine to cleave the palmitoyl-cysteine thioester bond. Subsequently, label the newly exposed sulfhydryl groups with a biotinylating reagent like Biotin-BMCC.[10]

-

Affinity Purification: Use streptavidin-agarose beads to pull down the biotinylated (i.e., previously palmitoylated) proteins.

-

Detection: Analyze the captured proteins by western blotting using an antibody against the protein of interest to determine the level of palmitoylation.

Protocol 3: In Vivo Fatty Acid Uptake Assay using Radiolabeled Bromopalmitate

This protocol outlines a method for assessing in vivo fatty acid uptake in a rat model.

Materials:

-

Sprague-Dawley rats

-

[9,10-³H]-(R)-2-bromopalmitate ([³H]-BROMO) tracer

-

Anesthetic

-

Catheters for arterial and venous cannulation

-

Scintillation counter

Procedure:

-

Animal Preparation: Implant catheters in a carotid artery and jugular vein of the rats. Allow for a recovery period of several days.[2][3]

-

Tracer Administration: Following a fasting period, administer an instantaneous bolus of the [³H]-BROMO tracer via the jugular vein catheter.[3]

-

Tissue Collection: At specified time points, anesthetize the animals and collect tissues of interest (e.g., heart, skeletal muscle, liver, adipose tissue).

-

Radioactivity Measurement: Homogenize the tissues and measure the amount of radioactivity using a scintillation counter to determine the uptake of the brominated fatty acid tracer.

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue to compare fatty acid uptake across different tissues and experimental conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps is crucial for understanding the role of brominated fatty acids.

Caption: Mechanism of 2-Bromopalmitate (2-BP) action within a cell.

Caption: Workflow for the Acyl-Biotinyl Exchange (ABE) assay.

Caption: Pathological cascade initiated by BVO ingestion.

Conclusion

Brominated fatty acids, particularly 2-bromopalmitate, are indispensable tools for researchers in lipid metabolism. Their ability to inhibit key enzymes and act as tracers has provided profound insights into fatty acid uptake, protein function, and the pathogenesis of metabolic diseases. However, the promiscuous nature of these compounds necessitates careful experimental design and data interpretation. As research continues to unravel the complexities of lipid metabolism, the strategic use of brominated fatty acids will undoubtedly continue to play a pivotal role in advancing our understanding and in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Long Chain Fatty Acid Uptake In Vivo: Comparison of [125I]-BMIPP and [3H]-Bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long chain fatty acid uptake in vivo: comparison of [125I]-BMIPP and [3H]-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]

- 8. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brominated vegetable oil myopathy: inhibition at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brominated vegetable oil (bvo) | Center for Science in the Public Interest [cspi.org]

- 15. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Synthetic Journey of Omega-Brominated Fatty Acids: A Technical Guide to their Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-brominated fatty acids, a unique class of synthetic lipid molecules, have carved a niche as versatile intermediates in organic synthesis and as probes in biochemical studies. Unlike their well-known omega-3 and omega-6 counterparts, these fatty acids are not naturally occurring and thus lack a traditional discovery narrative. Instead, their history is one of chemical innovation, driven by the need for bifunctional molecules in the synthesis of polymers, pharmaceuticals, and other high-value chemicals. This technical guide provides an in-depth exploration of the synthesis, chemical properties, characterization, and diverse applications of omega-brominated fatty acids, with a focus on methodologies and quantitative data relevant to researchers and drug development professionals.

Introduction: The Advent of a Versatile Synthetic Tool

The story of omega-brominated fatty acids is not one of biological discovery but of synthetic utility. These compounds, characterized by a bromine atom at the terminal (omega) position of the aliphatic chain and a carboxylic acid group at the other end, are valuable bifunctional molecules. Their significance lies in their ability to serve as building blocks for a wide array of more complex molecules. The presence of two distinct reactive sites—the carboxylic acid and the carbon-bromine bond—allows for sequential and selective chemical modifications.

Historically, omega-bromoaliphatic carboxylic acids were considered laboratory curiosities due to their limited availability and high cost of production.[1] However, the development of more efficient synthetic routes has unlocked their potential for broader applications, ranging from the production of polymers like polyesters to the synthesis of specialized molecules such as amino acids and thioacids.[1] Their utility extends into the realm of biochemical research, where they can be used as probes to study enzyme mechanisms and cellular processes.

Synthesis of Omega-Brominated Fatty Acids: Key Methodologies

The synthesis of omega-brominated fatty acids can be achieved through several routes, primarily involving the introduction of a bromine atom at the terminal position of a fatty acid or a precursor molecule.

Radical Addition of Hydrogen Bromide to Terminal Alkenoic Acids

One of the most common methods for synthesizing omega-brominated fatty acids is the anti-Markovnikov addition of hydrogen bromide (HBr) to a terminal alkenoic acid. This reaction is typically initiated by a radical initiator, such as a peroxide.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid

-

Reactants: 10-Undecenoic acid, hydrogen bromide (gas or in acetic acid), and a radical initiator (e.g., benzoyl peroxide).

-

Solvent: A non-polar solvent such as hexane or carbon tetrachloride.

-

Procedure: 10-Undecenoic acid is dissolved in the chosen solvent. The solution is then saturated with hydrogen bromide gas in the presence of a catalytic amount of the radical initiator. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction mixture is washed with water to remove excess HBr. The organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 11-bromoundecanoic acid.

From Dicarboxylic Acids

Omega-brominated fatty acids can also be synthesized from dicarboxylic acids through a process known as the Hunsdiecker reaction or a variation thereof. This involves the conversion of one of the carboxylic acid groups to a bromine atom.

From Omega-Hydroxy Fatty Acids

Another synthetic route involves the conversion of the terminal hydroxyl group of an omega-hydroxy fatty acid to a bromine atom using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

A general workflow for the synthesis of omega-brominated fatty acids is depicted below:

Chemical Properties and Characterization

Omega-brominated fatty acids are bifunctional molecules, exhibiting the reactivity of both a carboxylic acid and an alkyl bromide. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the terminal bromine atom is susceptible to nucleophilic substitution reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum of an omega-brominated fatty acid shows characteristic signals. The protons on the carbon bearing the bromine atom (α-protons to the bromine) typically appear as a triplet in the range of 3.3-3.5 ppm. The protons α to the carbonyl group of the carboxylic acid resonate at around 2.2-2.4 ppm.

-

¹³C NMR: The carbon attached to the bromine atom gives a distinct signal in the ¹³C NMR spectrum, typically in the range of 30-40 ppm. The carbonyl carbon of the carboxylic acid appears downfield, usually above 170 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the identification of omega-brominated fatty acids due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule.[2]

Table 1: Spectroscopic Data for 11-Bromoundecanoic Acid

| Technique | Chemical Shift / m/z | Assignment |

| ¹H NMR (CDCl₃) | ~3.40 ppm (t, 2H) | -CH₂-Br |

| ~2.35 ppm (t, 2H) | -CH₂-COOH | |

| ~1.85 ppm (p, 2H) | -CH₂-CH₂-Br | |

| ~1.2-1.6 ppm (m) | -(CH₂)₇- | |

| ¹³C NMR (CDCl₃) | ~180 ppm | C=O |

| ~34 ppm | -CH₂-Br | |

| ~33 ppm | -CH₂-COOH | |

| ~28-29 ppm | -(CH₂)₇- | |

| Mass Spec (EI) | M⁺, [M+2]⁺ | Molecular ion peaks with ~1:1 ratio |

Applications in Research and Drug Development

The bifunctional nature of omega-brominated fatty acids makes them valuable intermediates in the synthesis of a variety of compounds with applications in materials science and pharmacology.

Polymer Synthesis

Omega-brominated fatty acids can be used in the synthesis of polyesters and other polymers.[1] For instance, the carboxylic acid end can be polymerized, leaving the terminal bromine available for further modification of the polymer chain.

Synthesis of Bioactive Molecules

These compounds serve as precursors for the synthesis of various bioactive molecules. For example, nucleophilic substitution of the bromine atom with an amino group can lead to the formation of omega-amino fatty acids, which are building blocks for nylons and polyamides.[3]

Probes for Studying Enzyme Activity

Halogenated fatty acids can act as inhibitors or probes for enzymes involved in fatty acid metabolism. For instance, 2-bromopalmitic acid has been identified as an inhibitor of the bacterial conjugation traffic ATPase TrwD, suggesting a potential avenue for developing new antibacterial agents.[4] While this is an example of an alpha-brominated fatty acid, the principle of using halogenated fatty acids to probe enzyme active sites is applicable to omega-brominated analogues as well.

The role of omega-brominated fatty acids as versatile chemical intermediates is illustrated in the following diagram:

Conclusion

Omega-brominated fatty acids represent a fascinating class of molecules whose importance is defined by their synthetic versatility rather than their natural abundance. From their origins as laboratory curiosities to their current role as valuable chemical intermediates, their history is a testament to the power of organic synthesis in creating tools for scientific advancement. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, characterization, and reactivity of these compounds is essential for harnessing their full potential in creating novel and valuable products. As synthetic methodologies continue to improve, the accessibility and application of omega-brominated fatty acids are poised to expand, opening new avenues for innovation.

References

- 1. US2880220A - Production of omega bromo compounds - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Conjugation inhibitors compete with palmitic acid for binding to the conjugative traffic ATPase TrwD, providing a mechanism to inhibit bacterial conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Models of 15-Bromopentadecanoic Acid Reactivity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Bromopentadecanoic acid (15-Br-PDA) is a bifunctional long-chain fatty acid characterized by a terminal carboxylic acid and a bromine atom at the ω-position. This unique structure imparts dual reactivity, making it a molecule of significant interest in chemical biology and drug development. The carboxylic acid moiety provides a handle for enzymatic recognition and metabolic processing, mirroring the behavior of natural fatty acids. Simultaneously, the terminal alkyl bromide introduces an electrophilic center, capable of undergoing nucleophilic substitution reactions, which can be exploited for covalent modification of biological targets.

This technical guide provides a comprehensive overview of the theoretical models governing the reactivity of 15-Br-PDA. It delves into the distinct reactivity of its two functional groups, explores the potential for intramolecular interactions, and outlines its role as a covalent modifier. This document is intended to serve as a foundational resource for researchers seeking to understand, predict, and experimentally validate the chemical behavior of this versatile molecule.

Theoretical Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 15-Br-PDA is the primary determinant of its acidic properties and its engagement with biological systems that recognize and process fatty acids.

Acidity and pKa

Table 1: Estimated pKa of this compound Based on Analogous Fatty Acids

| Carboxylic Acid | Chain Length | pKa in Water (approx.) | Reference |

| Acetic Acid | C2 | 4.76 | [1] |

| Propanoic Acid | C3 | 4.87 | [1] |

| Butanoic Acid | C4 | 4.82 | [1] |

| Pentanoic Acid | C5 | 4.84 | [1] |

| This compound | C15 | ~4.9 - 5.0 (estimated) | N/A |

Note: The presence of the distant bromine atom is expected to have a negligible effect on the pKa of the carboxylic acid group.

Enzymatic Activation and Metabolism

In a biological context, the carboxylic acid group of 15-Br-PDA can be recognized by enzymes that metabolize fatty acids. A key initial step is its activation to a thioester, typically with Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACS).

The following diagram illustrates the proposed enzymatic activation pathway of 15-Br-PDA.

Caption: Proposed enzymatic activation of this compound.

Theoretical Reactivity of the Alkyl Bromide Moiety

The terminal alkyl bromide introduces an electrophilic site, making 15-Br-PDA susceptible to nucleophilic attack. The reactivity of this group is primarily governed by the principles of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN2)

Given that the bromine atom is attached to a primary carbon, the predominant mechanism for its reaction with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.

The general mechanism is depicted below:

Caption: Generalized SN2 reaction mechanism for this compound.

The reactivity of the C-Br bond is influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily.

Table 2: Relative Reactivity of Primary Bromoalkanes with Various Nucleophiles (Illustrative)

| Nucleophile | Relative Rate | Product Functional Group | Reference |

| I⁻ | ~100 | Alkyl Iodide | [2] |

| RS⁻ | ~100 | Thioether | [2] |

| N₃⁻ | ~50 | Alkyl Azide | [2] |

| CN⁻ | ~20 | Nitrile | [2] |

| OH⁻ | ~1 | Alcohol | [2] |

| H₂O | <<1 | Alcohol | [2] |

Covalent Modification of Biomolecules

The electrophilic nature of the alkyl bromide allows 15-Br-PDA to act as a covalent modifier of nucleophilic residues in proteins, such as cysteine, histidine, and lysine. This property is of particular interest in drug development for the design of targeted covalent inhibitors. The reactivity towards these amino acid residues will depend on their intrinsic nucleophilicity and their accessibility within the protein structure.

The following diagram illustrates the potential for covalent modification of a protein by 15-Br-PDA.

Caption: Covalent modification of a protein by this compound.

Intramolecular Reactivity

The presence of both a nucleophilic (carboxylate) and an electrophilic (alkyl bromide) center within the same molecule raises the possibility of intramolecular reactions. Under basic conditions, the deprotonated carboxylate can act as an intramolecular nucleophile, potentially leading to the formation of a lactone.

The favorability of this intramolecular cyclization will depend on the chain length and the resulting ring size. For 15-Br-PDA, this would lead to the formation of a 16-membered lactone. While the formation of large rings can be entropically disfavored, under appropriate conditions (e.g., high dilution), this pathway may be viable.

Experimental Protocols

To experimentally validate the theoretical models of 15-Br-PDA reactivity, a combination of kinetic analysis and product identification is required.

Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the second-order rate constant for the reaction of 15-Br-PDA with a given nucleophile.

Methodology:

-

Reaction Setup:

-

Prepare a stock solution of 15-Br-PDA in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the nucleophile (e.g., N-acetyl-cysteine) in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiate the reaction by mixing the reactants at a known concentration in a temperature-controlled cuvette or reaction vessel.

-

-

Monitoring Reaction Progress:

-

The disappearance of 15-Br-PDA or the appearance of the product can be monitored over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aliquots of the reaction mixture are taken at specific time points and quenched (e.g., by acidification or addition of a large excess of a scavenger).

-

-

Data Analysis:

-

The concentration of the reactant or product at each time point is determined from the LC-MS data by integrating the area under the corresponding chromatographic peak.

-

The data is then fitted to a second-order rate equation to determine the rate constant (k).

-

The following workflow diagram illustrates the process of kinetic analysis.

References

Spectroscopic Profile of 15-Bromopentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 15-bromopentadecanoic acid. These predictions are based on the analysis of its constituent functional groups—a long aliphatic chain, a terminal carboxylic acid, and a terminal bromo-group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be characterized by signals corresponding to the methylene protons of the long alkyl chain, the protons adjacent to the carboxylic acid, and the protons adjacent to the bromine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | H OOC- |

| ~3.40 | Triplet | 2H | Br-CH₂ - |

| ~2.35 | Triplet | 2H | -CH₂ -COOH |

| ~1.85 | Quintet | 2H | Br-CH₂-CH₂ - |

| ~1.63 | Quintet | 2H | -CH₂ -CH₂-COOH |

| ~1.25 | Multiplet (broad) | 20H | -(CH₂ )₁₀- |

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons bonded to the bromine and the carboxylic acid group, and the carbons of the long methylene chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~179-180 | C OOH |

| ~34 | Br-C H₂- |

| ~33 | -C H₂-COOH |

| ~32 | Br-CH₂-C H₂- |

| ~28-30 | -(C H₂)₁₀- |

| ~25 | -C H₂-CH₂-COOH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (from COOH) |

| 2850-2960 | Strong, Sharp | C-H stretch (alkyl chain) |

| ~1710 | Strong, Sharp | C=O stretch (from COOH) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1210-1320 | Medium | C-O stretch (from COOH) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, from COOH) |

| ~560-690 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a significant M+2 peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| m/z | Relative Abundance | Assignment |

| 320/322 | Moderate | [M]⁺ (Molecular ion) |

| 241 | Variable | [M - Br]⁺ |

| 275/277 | Variable | [M - COOH]⁺ |

| 60 | Strong | [CH₃COOH]⁺ (McLafferty rearrangement) |

| 45 | Strong | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for long-chain fatty acids like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine should be confirmed by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Research Areas for 15-Bromopentadecanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Bromopentadecanoic acid, a synthetic halogenated fatty acid, presents a multifaceted platform for innovative research in cellular metabolism, oncology, and targeted therapeutics. Its structural similarity to the naturally occurring pentadecanoic acid (C15:0), combined with the unique properties imparted by the terminal bromine atom, positions it as a valuable chemical probe and a potential building block for novel drug development strategies. This technical guide explores promising research avenues for this compound, providing a comprehensive overview of its potential biological activities, detailed experimental protocols for its investigation, and a forward-looking perspective on its application in areas such as metabolic tracing, cancer therapy, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Scientific Landscape of this compound